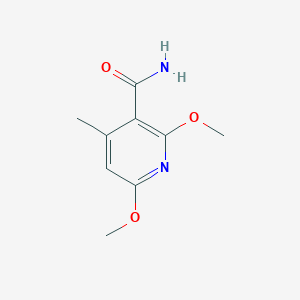

N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation, amidation, and cross-coupling reactions. For example, Kumara et al. (2018) detailed the synthesis and spectral characterization of a pyrazole derivative, highlighting the steps involved in its creation, such as elemental analysis, FT-IR, NMR, and X-ray diffraction studies (Kumara et al., 2018).

Scientific Research Applications

Virtual Screening in Drug Development

N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide was identified through virtual screening targeting the urokinase receptor (uPAR). This led to the discovery of compounds with potential in breast cancer treatment, specifically inhibiting tumor invasion, migration, and angiogenesis. These compounds also showed apoptosis-inducing properties and favorable pharmacokinetic profiles for oral administration. The study suggests that these compounds could be a starting point for developing new treatments for metastatic breast cancer (Wang et al., 2011).

Chemical Synthesis and Functionalization

Research on the functionalization reactions of pyrazole-carboxamide derivatives, including the synthesis and characterization of various compounds, has been conducted. These studies explore the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Yıldırım et al., 2005).

Antibacterial Applications

Studies have shown that analogs of pyrazole-carboxamide exhibit promising antibacterial activity. This includes effectiveness against bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in developing new antibacterial agents (Palkar et al., 2017).

Carbonic Anhydrase Inhibition

Research into metal complexes of pyrazole-carboxamide derivatives has shown strong inhibitory properties against carbonic anhydrase enzymes. This indicates potential applications in treatments involving the modulation of carbonic anhydrase activity (Büyükkıdan et al., 2013).

Anticancer and Antiviral Research

Pyrazole-carboxamide derivatives have been explored for their potential in cancer and viral treatments. Some derivatives have shown activity against tumor cell lines and certain viruses, indicating their potential utility in developing new anticancer and antiviral therapies (Popsavin et al., 2002).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-4-21-15(9-14(20-21)7-12(2)3)18(22)19-10-13-5-6-16-17(8-13)24-11-23-16/h5-6,8-9,12H,4,7,10-11H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZYTTLZDTYWHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)CC(C)C)C(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5510919.png)

![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)

![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)

![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)

![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)

![1-[(4-chlorobenzyl)sulfonyl]azepane](/img/structure/B5510973.png)

![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5510975.png)

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)

![N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B5510990.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)

![9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511012.png)

![methyl 4-{5-[2-(3-phenylpropanoyl)carbonohydrazonoyl]-2-furyl}benzoate](/img/structure/B5511015.png)